N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound contains a benzo[d][1,3]dioxole moiety, a sulfamoylphenethyl group, and an oxalamide linkage, which collectively contribute to its diverse chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . These are crucial structures in the cell, playing a significant role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with its targets, the microtubules, by modulating their assembly . This modulation can occur through the suppression of tubulin polymerization or stabilization of the microtubule structure . This interaction leads to a blockade in mitosis, causing cell cycle arrest and inducing apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis . By interacting with the microtubules, it disrupts the normal cell cycle, leading to cell cycle arrest at the S phase . This disruption can trigger programmed cell death or apoptosis .
Result of Action
The compound’s action results in significant molecular and cellular effects. It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells and potentially to their elimination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of the sulfamoylphenethyl group: This step involves the reaction of the benzo[d][1,3]dioxole intermediate with a suitable phenethylamine derivative under appropriate conditions.
Formation of the oxalamide linkage: The final step involves the coupling of the intermediate with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigation of its potential as an enzyme inhibitor or receptor modulator.
Medicine: Evaluation of its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Use in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a sulfamoylphenethyl group, and an oxalamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c18-27(23,24)13-4-1-11(2-5-13)7-8-19-16(21)17(22)20-12-3-6-14-15(9-12)26-10-25-14/h1-6,9H,7-8,10H2,(H,19,21)(H,20,22)(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMOWMUZMWFFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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